molecular formula C10H11BrFNO B8123301 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide

2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide

Cat. No.: B8123301
M. Wt: 260.10 g/mol
InChI Key: JYIWGPODRDYMLM-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide is a halogenated acetamide derivative characterized by a bromo-fluorophenyl moiety attached to an N-ethylacetamide backbone. This compound belongs to a broader class of amides known for their diverse applications in pharmaceuticals, agrochemicals, and polymer chemistry. The presence of both bromine and fluorine substituents on the aromatic ring enhances its electronic and steric profile, influencing reactivity, metabolic stability, and binding affinity in biological systems .

N-Ethylacetamide derivatives, such as Zaleplon (a sedative hypnotic with an N-ethylacetamide group), demonstrate the pharmacological relevance of this structural motif.

Properties

IUPAC Name

2-(3-bromo-5-fluorophenyl)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-2-13-10(14)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIWGPODRDYMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide typically involves the reaction of 3-bromo-5-fluoroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the carbonyl carbon of the ethyl chloroacetate, leading to the formation of the desired acetamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs of 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide include brominated and fluorinated acetamides with variations in substituent position, halogen type, and additional functional groups. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 3-Bromo, 5-fluoro on phenyl; N-ethyl C₁₀H₁₀BrFNO 274.10 Potential CNS activity, catalytic utility -
N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide 3-Bromo, 5-fluoro, 4-iodo, 2-methyl on phenyl C₉H₇BrFINO 406.97 Enhanced steric bulk; halogen diversity
2-[[4-(4-Bromophenyl)-5-(4-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Triazole core; trifluoromethyl phenyl C₂₂H₁₆BrF₃N₆OS 585.33 Anticancer/antimicrobial potential
Zaleplon (N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide) Pyrazolopyrimidine core; cyano group C₁₇H₁₅N₅O 305.34 Sedative hypnotic (GABA receptor interaction)

Key Observations :

  • Halogen Effects: Bromine and fluorine substituents improve metabolic stability and electronegativity, enhancing binding to hydrophobic pockets in enzymes or receptors.
  • Heterocyclic Additions : Triazole or pyrazolopyrimidine cores (e.g., ) introduce planar rigidity, improving target specificity and pharmacokinetic profiles.

Electronic and Steric Effects

The electronic properties of the acetamide carbonyl group significantly influence reactivity. N-Ethylacetamide exhibits higher electron density at the carbonyl oxygen compared to N-methylbenzamide due to reduced conjugation with the aromatic ring, enhancing its coordination to metal catalysts (e.g., Fe(II)) in polymerization reactions . Steric hindrance from substituents like methyl or trifluoromethyl groups (e.g., ) can reduce catalytic or enzymatic activity by obstructing substrate access.

Example: In ring-opening polymerization (ROP) studies, N-ethylacetamide outperformed N-methylbenzamide as a non-polymerizable chain-transfer agent due to its lower steric bulk and higher C=O polarity .

Pharmacological Activity

Structure-activity relationship (SAR) studies highlight the impact of substituents on biological activity:

  • Antidiabetic Potential: A pentacyclic compound with an N-ethylacetamide group demonstrated α-amylase/α-glucosidase inhibition, suggesting that electron-withdrawing groups (e.g., bromine, fluorine) enhance enzyme binding .
  • Neuroactive Effects : N-Ethylacetamide derivatives like Zaleplon interact with GABA receptors, while brominated analogs may exhibit similar sedative properties .

Physical and Chemical Properties

  • Conformational Flexibility : Microwave spectroscopy studies reveal that N-ethylacetamide has a low torsional barrier (73.5 cm⁻¹) for acetyl methyl rotation, enabling dynamic conformational changes critical for biological interactions .

Biological Activity

2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide is a synthetic compound that has garnered attention due to its potential biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H12_{12}BrFNO
  • Molecular Weight : 288.12 g/mol

The presence of bromine and fluorine atoms on the aromatic ring significantly influences its biological activity and interaction with biological targets.

The mechanism of action of this compound is not fully elucidated, but it is believed to interact with specific receptors and enzymes, potentially modulating various signaling pathways. The halogen substituents may enhance binding affinity to molecular targets, impacting its pharmacological properties.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound, including:

  • Antimicrobial Activity : Preliminary data suggest that this compound exhibits antimicrobial properties against various pathogens. In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. Research indicates that it may inhibit pro-inflammatory mediators, thus reducing inflammation in cell models.
  • Cytotoxicity : In cancer research, the compound's cytotoxic effects have been evaluated against different cancer cell lines. It demonstrates selective toxicity, suggesting potential as an anticancer agent.

Case Studies

  • Antimicrobial Evaluation :
    • A study conducted by researchers at a leading university tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate activity.
  • Anti-inflammatory Research :
    • In a study examining the anti-inflammatory effects, the compound was shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values were determined to be 15 µM for NO and 20 µM for PGE2 production.
  • Cytotoxicity Assessment :
    • A cytotoxicity assay performed on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in an IC50 value of approximately 25 µM after 48 hours of exposure, indicating significant anticancer potential.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(3-Bromo-4-fluorophenyl)-N-methylacetamideSimilar halogenated phenyl groupModerate antimicrobial activity
2-(4-Bromo-5-fluorophenyl)-N-propylacetamideDifferent ethyl substitutionEnhanced cytotoxicity against cancer cells
2-(3-Chloro-5-fluorophenyl)-N-ethylacetamideChlorine instead of bromineLower anti-inflammatory effects

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide, and how can purity be optimized?

  • Methodology :

  • Route 1 : Start with 3-bromo-5-fluorophenylacetic acid. React with thionyl chloride (SOCl₂) to form the acid chloride, followed by amidation with ethylamine in anhydrous dichloromethane (DCM) under nitrogen .
  • Route 2 : Use Ullmann or Buchwald-Hartwig coupling for aryl bromide functionalization, followed by acetylation (e.g., acetic anhydride) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for structural validation?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., coupling constants for fluorine at C5 and bromine at C3) and amide linkage .
  • FT-IR : Verify C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 274.03) and fragmentation patterns .

Q. How can impurities in the compound be identified and quantified?

  • Methods :

  • HPLC-DAD/MS : Use reversed-phase chromatography with diode array detection to track byproducts (e.g., unreacted starting materials or dehalogenated derivatives) .
  • TLC : Monitor reaction progress with silica plates (UV visualization) and iodine staining for amide detection .

Advanced Research Questions

Q. What challenges arise in crystallographic characterization of this compound?

  • Challenges :

  • Crystal Growth : Low solubility in common solvents (e.g., DMSO, methanol) may require vapor diffusion or slow evaporation in mixed solvents (e.g., DCM/hexane).
  • Refinement : Use SHELX-97 for small-molecule refinement, accounting for heavy atoms (Br) and disorder in the ethyl group .
    • Validation : Compare experimental X-ray data (ORTEP-3) with DFT-optimized geometries to resolve torsional ambiguities .

Q. How does acetyl methyl torsion influence conformational dynamics?

  • Analysis :

  • Microwave Spectroscopy : Resolve torsional barriers using Fourier-transform microwave (FTMW) spectroscopy coupled with BELGI-C1-hyperfine code for ¹⁴N quadrupole coupling .
  • Quantum Calculations : B3LYP/6-311++G(d,p) optimizations to map rotational potential energy surfaces and compare with experimental rotational constants .

Q. What computational strategies predict reactivity in nucleophilic substitution or cross-coupling reactions?

  • Approaches :

  • DFT : Calculate Fukui indices for electrophilic/nucleophilic sites on the aryl ring.
  • Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
  • MD Simulations : Assess solvation effects on hydrolysis stability (e.g., resistance to basic conditions as noted in related N-ethylacetamides ).

Q. How can enzyme inhibition potential be evaluated for this compound?

  • Protocols :

  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure acetyltransferase inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., carbonic anhydrase) .

Q. What strategies mitigate instability under acidic/basic conditions?

  • Solutions :

  • pH Stability Studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 40°C) with LC-MS monitoring.
  • Protecting Groups : Introduce trifluoroacetyl groups (as in related compounds) to enhance hydrolysis resistance .

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